1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one
Overview
Description
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one is an organic compound with the molecular formula C13H10N2O3S. It is characterized by the presence of a nitro group, a pyridylthio group, and an ethanone moiety.
Preparation Methods
The synthesis of 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one typically involves the following steps:
Thioether Formation: The attachment of the pyridylthio group to the aromatic ring.
Ketone Formation:
The reaction conditions for these steps often involve the use of strong acids for nitration, thiols for thioether formation, and ketones or aldehydes for the final step .
Chemical Reactions Analysis
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted aromatic compounds .
Scientific Research Applications
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridylthio group can bind to metal ions, affecting enzymatic activities and signaling pathways .
Comparison with Similar Compounds
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethanone: Similar structure but lacks the ethanone moiety.
3-Nitro-4-(2-pyridylthio)acetophenone: Similar structure but with an acetophenone moiety instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-nitro-4-pyridin-2-ylsulfanylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-9(16)10-5-6-12(11(8-10)15(17)18)19-13-4-2-3-7-14-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOYEURPIOTRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346791 | |
Record name | 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666764 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175137-44-7 | |
Record name | 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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